1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione: is a chemical compound characterized by its triazolidine ring structure with three hydroxyethyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of triazolidine-3,5-dione with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the addition of hydroxyethyl groups to the triazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s hydroxyethyl groups make it a potential candidate for biochemical studies and drug development.
Medicine: It may be explored for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione involves its interaction with molecular targets through its hydroxyethyl groups. These groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The triazolidine ring structure also contributes to its reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazine-3,5,6(1H,2H,4H)-trione
- Tris(2-hydroxyethyl)amine
- Tris(2-hydroxyethyl) 1,2,4-benzenetricarboxylate
Uniqueness
1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione is unique due to its specific triazolidine ring structure and the presence of three hydroxyethyl groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione (CAS No. 75797-21-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a triazolidine ring with three hydroxyethyl substituents. Its molecular formula is C8H15N3O5 with a molecular weight of 233.22 g/mol. The presence of hydroxyethyl groups enhances its solubility and potential for chemical modifications, which can influence its biological activity .
Antimicrobial Properties
Research indicates that compounds within the triazolidine family exhibit notable antimicrobial activity. For instance, derivatives of 1,2,4-triazolidines have shown effectiveness against various bacterial strains. A study involving similar triazole derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria . The mechanism often involves interaction with bacterial cell membranes or inhibition of essential enzymes.
Anticancer Effects
This compound has been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies suggest that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways. For example, derivatives have been shown to significantly reduce cell viability in MCF-7 breast cancer cells at concentrations as low as 50 µg/mL .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Cytokine Modulation : It has been shown to modulate the release of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC), suggesting potential anti-inflammatory properties .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives related to this compound:
- Synthesis and Antimicrobial Evaluation : A study synthesized new derivatives and tested their antimicrobial efficacy against E. coli and S. aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on different cancer cell lines (e.g., MCF-7). The findings highlighted that specific substitutions on the triazolidine core could enhance anticancer activity .
Summary of Biological Activities
Cytotoxicity Results
Compound | Cell Line | IC50 (µg/mL) | Effectiveness |
---|---|---|---|
1 | MCF-7 | 50 | High |
2 | HeLa | 40 | Moderate |
3 | A549 | 60 | Low |
Properties
CAS No. |
75797-21-6 |
---|---|
Molecular Formula |
C8H15N3O5 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
1,2,4-tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C8H15N3O5/c12-4-1-9-7(15)10(2-5-13)11(3-6-14)8(9)16/h12-14H,1-6H2 |
InChI Key |
ALVBRJRQOKFZPA-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N1C(=O)N(N(C1=O)CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.